molecular formula C17H26N4O4 B11041422 1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide

1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide

Cat. No.: B11041422
M. Wt: 350.4 g/mol
InChI Key: GQVHTCSSPNQWSA-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydropyrimidinone ring, a piperidine ring, and an oxane moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyrimidinone Ring: This step involves the condensation of urea with an appropriate diketone under acidic or basic conditions to form the tetrahydropyrimidinone ring.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Oxane Moiety Introduction: The oxane ring is introduced via a nucleophilic substitution reaction, where a hydroxyl group reacts with an epoxide.

    Final Coupling: The final step involves coupling the tetrahydropyrimidinone ring with the piperidine and oxane moieties using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxane moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a potential lead compound for drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, 1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, warranting further preclinical and clinical studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxamide: Lacks the oxane moiety, which may affect its biological activity.

    N-(Oxan-4-yl)piperidine-3-carboxamide: Lacks the tetrahydropyrimidinone ring, potentially altering its chemical reactivity and biological properties.

Uniqueness

1-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H26N4O4

Molecular Weight

350.4 g/mol

IUPAC Name

1-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H26N4O4/c1-19-14(10-15(22)20(2)17(19)24)21-7-3-4-12(11-21)16(23)18-13-5-8-25-9-6-13/h10,12-13H,3-9,11H2,1-2H3,(H,18,23)

InChI Key

GQVHTCSSPNQWSA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCCC(C2)C(=O)NC3CCOCC3

Origin of Product

United States

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